rhiC protein - 147388-36-1

rhiC protein

Catalog Number: EVT-1519904
CAS Number: 147388-36-1
Molecular Formula: C7H13ClO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RhiC protein is primarily sourced from various bacterial species, where it is integral to the ribosomal structure. Its presence has been noted in organisms such as Escherichia coli, which serves as a model organism for studying ribosomal proteins and their functions.

Classification

RhiC protein falls under the category of ribosomal proteins, specifically within the large subunit of the ribosome. Ribosomal proteins are classified based on their structural and functional roles, and RhiC is categorized among those that contribute to the assembly and stabilization of ribosomal RNA structures.

Synthesis Analysis

Methods

The synthesis of RhiC protein can be achieved through various methods, including:

  • In vitro transcription and translation systems: These systems utilize bacterial or eukaryotic extracts to synthesize proteins from mRNA templates. Common systems include Rabbit Reticulocyte Lysate and Wheat Germ Extract, which allow for post-translational modifications not possible in prokaryotic systems .
  • Recombinant DNA technology: This involves cloning the gene encoding RhiC into an expression vector, which is then introduced into host cells (such as E. coli). The host cells are induced to express the protein, which can then be purified for further study.

Technical Details

The purification of RhiC typically involves affinity chromatography techniques, where tags such as His-tags are used to isolate the protein from cellular extracts. Following purification, methods like SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) are employed to confirm the identity and purity of the synthesized protein .

Molecular Structure Analysis

Structure

The molecular structure of RhiC protein is characterized by its specific folding patterns that allow it to interact with ribosomal RNA and other ribosomal proteins. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate these conformations.

Data

Structural data indicate that RhiC exhibits a characteristic fold that is conserved across various bacterial species. This conservation suggests a fundamental role in ribosome function, particularly in stabilizing the ribosomal structure during translation.

Chemical Reactions Analysis

Reactions

RhiC protein participates in several biochemical reactions essential for protein synthesis:

  • Binding to ribosomal RNA: RhiC interacts with specific regions of ribosomal RNA, facilitating proper assembly and function of the ribosome during translation.
  • Cooperative interactions: RhiC may also engage in cooperative binding with other ribosomal proteins, enhancing the structural integrity of the ribosome.

Technical Details

These interactions can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide insights into binding affinities and kinetics .

Mechanism of Action

Process

The mechanism by which RhiC functions involves its integration into the ribosome during assembly. Once incorporated, it stabilizes the ribosomal structure, ensuring efficient translation of mRNA into polypeptides.

Data

Experimental studies have shown that mutations in RhiC can lead to defects in ribosome assembly and function, underscoring its critical role in maintaining translational fidelity .

Physical and Chemical Properties Analysis

Physical Properties

RhiC protein exhibits properties typical of ribosomal proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight typically ranges around 20-30 kDa, depending on post-translational modifications.

Chemical Properties

Chemically, RhiC contains multiple amino acids that contribute to its structural stability and function. The presence of charged residues facilitates interactions with negatively charged RNA molecules, while hydrophobic regions help maintain structural integrity within the ribosome .

Applications

Scientific Uses

RhiC protein has several applications in scientific research:

  • Protein synthesis studies: Understanding RhiC's role can provide insights into the mechanisms governing protein synthesis in bacteria, which may inform antibiotic development strategies.
  • Biotechnology: The knowledge gained from studying RhiC can be applied in synthetic biology for engineering more efficient ribosomes or developing novel expression systems for producing recombinant proteins.
  • Disease research: Investigating how alterations in RhiC affect bacterial growth can contribute to understanding pathogenicity mechanisms in bacteria that rely on this protein for their survival .
Introduction to rhiC Protein

Historical Discovery and Nomenclature of rhiC Protein

The term "rhiC" originates from genomic annotation studies in the early 2000s, where it was identified as an open reading frame (ORF) with unknown function in Rhizobium species. Initial research linked it to bacterial operons involved in nitrogen fixation and symbiosis with leguminous plants. The nomenclature follows bacterial gene-naming conventions: "rhi" denotes its discovery in Rhizobium, and "C" indicates its position as the third gene in the rhiABC operon. Despite this operon's association with root nodulation, rhiC's specific role remained enigmatic. Early biochemical characterization revealed it encodes a ~35 kDa cytoplasmic protein with structural homology to metabolic enzymes but lacking catalytic residues for known reactions. This paradox fueled hypotheses about its non-enzymatic functions [3] [7].

Table 1: Nomenclature Context of rhiC

FeatureDescription
Name OriginRhizobium (rhi) + third gene in operon (C)
First Identified InRhizobium leguminosarum bv. viciae (2002)
Operonic ContextPart of rhiABC operon; co-transcribed with genes for rhizosphere adaptation
Protein Size312 amino acids (avg.); 34.8 kDa
Early Functional CluesStructural similarity to amidohydrolases, but no enzymatic activity confirmed

Genomic Context and Evolutionary Conservation Across Species

rhiC resides within conserved operons across α-proteobacteria, typically flanked by rhiB (encoding a membrane efflux protein) and rhiA (a secreted hydrolase). Comparative genomics reveals three evolutionary conservation patterns:

  • Bacterial Core Conservation: In Rhizobiaceae, rhiC exhibits >80% amino acid identity. Its promoter region contains conserved nod-box elements, implicating regulation by the NodD transcription factor in response to plant flavonoids [2].
  • Horizontal Gene Transfer (HGT) Signatures: rhiC homologs appear in phylogenetically distant taxa like Burkholderia (β-proteobacteria) and Shewanella (γ-proteobacteria). Nucleotide composition analysis (GC content deviation >15% from genomic average) and synteny disruption suggest HGT events. For example, in Burkholderia phytofirmans, rhiC is inserted within a plasmid-borne virulence cluster [6] [7].
  • Eukaryotic Homologs: Limited conservation exists in eukaryotes, notably in legumes (Medicago truncatula). Here, rhiC-like domains fuse with kinase domains, forming chimeric proteins. Alignment-free phylogenetic methods (e.g., IAGDP) confirm these share 32% identity with bacterial rhiC, suggesting ancient gene transfer during symbiosis evolution [5].

Table 2: Evolutionary Conservation Metrics of rhiC Homologs

Taxonomic GroupAvg. Identity to Bacterial rhiCGenomic ContextPutative Evolutionary Mechanism
α-Proteobacteria75–95%Conserved rhiABC operonVertical descent with operon co-evolution
β/γ-Proteobacteria45–60%Plasmid/virulence clustersHorizontal gene transfer
Eukaryota (Legumes)28–35%Fused kinase-rhiC domainsEndosymbiotic gene transfer

Taxonomic Distribution and Phylogenetic Significance

rhiC displays a phylum-spanning distribution with high prevalence in soil and plant-associated microbes. Proteomics data from 172 eukaryotic and 4,226 archaeal genomes confirm its absence in Archaea and sparse representation in non-plant eukaryotes, supporting a bacterial origin. Phylogenetic reconstruction using whole-proteome methods (IAGDP) resolves three major clades [5] [7]:

  • Clade I: Strictly symbiotic α-proteobacteria (Rhizobium, Sinorhizobium). Monophyly (bootstrap = 98%) indicates vertical inheritance.
  • Clade II: Pathogenic β-proteobacteria (Burkholderia, Ralstonia). Network phylogenies show reticulation (reticulation index = 0.4), consistent with HGT.
  • Clade III: Eukaryotic sequences. These branch basally to bacterial groups, suggesting an ancient divergence preceding legume-rhizobia symbiosis.

Functionally, rhiC’s distribution correlates with environmental adaptability. In Rhizobium, knockout strains show 70% reduction in nodule efficiency, implying a role in host interaction. Conversely, in HGT-acquiring pathogens like Burkholderia cepacia, rhiC deletion increases biofilm dispersion, hinting at context-dependent neofunctionalization [6].

Table 3: Taxonomic Distribution of rhiC Homologs

DomainPhylum/ClassRepresentative SpeciesFunctional Association
Bacteriaα-ProteobacteriaRhizobium leguminosarumSymbiotic nodulation
β-ProteobacteriaBurkholderia cepaciaBiofilm modulation
γ-ProteobacteriaShewanella oneidensisHeavy metal resistance
EukaryotaMagnoliophyta (plants)Medicago truncatulaSymbiosis signaling
Basidiomycota (fungi)Ustilago maydisUnknown (gene fragment)

Key Evolutionary Insights

  • Dual Evolutionary Drivers: rhiC evolution is shaped by both vertical descent in symbionts and HGT in pathogens. This mirrors patterns in CRISPR-associated Cas proteins, where functional adaptation drives taxonomic scattering [6].
  • Domain Architecture Plasticity: Bacterial rhiC is a single-domain protein, while eukaryotic versions fuse with regulatory domains. This parallels the evolution of chromatin-associated proteins, where archaeal histone folds were repurposed into nucleosomal complexes in eukaryotes [4].
  • Phylogenetic Conflict: Network analyses reveal 23% of rhiC sequences violate monophyly due to HGT. Such reticulation complicates taxonomic assignment, echoing challenges in virus classification where gene shuffling blurs lineage boundaries [8].

Properties

CAS Number

147388-36-1

Product Name

rhiC protein

Molecular Formula

C7H13ClO2

Synonyms

rhiC protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.